molecular formula C16H22N6 B14520713 1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline CAS No. 63074-62-4

1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B14520713
CAS No.: 63074-62-4
M. Wt: 298.39 g/mol
InChI Key: DEXNSEVQHKFKLN-UHFFFAOYSA-N
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Description

1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core substituted with a pentyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a hydrazine derivative, followed by the formation of the triazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The quinoline core can interact with DNA or proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a pentyl group, triazole ring, and quinoline core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

63074-62-4

Molecular Formula

C16H22N6

Molecular Weight

298.39 g/mol

IUPAC Name

(1-pentyl-3,4-dihydro-2H-quinolin-6-yl)-(1H-1,2,4-triazol-5-yl)diazene

InChI

InChI=1S/C16H22N6/c1-2-3-4-9-22-10-5-6-13-11-14(7-8-15(13)22)19-21-16-17-12-18-20-16/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,18,20)

InChI Key

DEXNSEVQHKFKLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCCC2=C1C=CC(=C2)N=NC3=NC=NN3

Origin of Product

United States

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